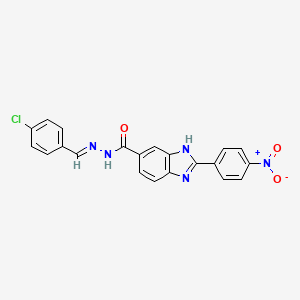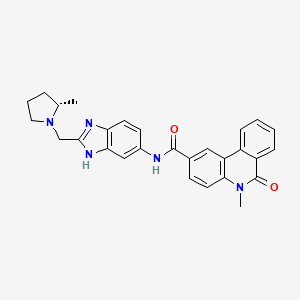
Eleven-Nineteen-Leukemia Protein IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eleven-Nineteen-Leukemia Protein IN-3 is a protein that plays a significant role in the regulation of gene expression. It is part of the YEATS domain-containing proteins, which are known for their ability to recognize acetylated histones and recruit other proteins to promote transcription. This protein is particularly important in the context of leukemia, where it is often involved in chromosomal translocations that lead to the development of acute myeloid leukemia (AML) and other cancers .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Eleven-Nineteen-Leukemia Protein IN-3 typically involves recombinant DNA technology. The gene encoding the protein is cloned into an expression vector, which is then introduced into a host cell (such as E. coli or yeast) for protein production. The host cells are cultured under specific conditions to induce protein expression, and the protein is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using high-throughput methods to ensure consistency and purity .
化学反応の分析
Types of Reactions: Eleven-Nineteen-Leukemia Protein IN-3 primarily undergoes interactions with acetylated histones through its YEATS domain. This interaction is crucial for its role in gene regulation. The protein does not typically undergo traditional chemical reactions such as oxidation or reduction but rather participates in protein-protein interactions and post-translational modifications .
Common Reagents and Conditions: The primary reagents involved in the study of this compound are acetylated histones and other proteins that interact with it. Conditions for these interactions are typically physiological, involving buffers that mimic the intracellular environment .
Major Products: The major outcome of the interactions involving this compound is the regulation of gene expression. This can lead to the activation or repression of specific genes, depending on the context .
科学的研究の応用
Eleven-Nineteen-Leukemia Protein IN-3 has a wide range of applications in scientific research:
作用機序
The mechanism of action of Eleven-Nineteen-Leukemia Protein IN-3 involves its YEATS domain, which binds to acetylated histones. This binding recruits other proteins, such as the Super Elongation Complex (SEC) and histone methyltransferase DOT1L, to the site of transcription. These complexes then promote the elongation of RNA transcripts and the activation of target genes . In the context of leukemia, this can lead to the uncontrolled proliferation of leukemic cells .
類似化合物との比較
- AF9
- YEATS2
- GAS41
特性
分子式 |
C28H27N5O2 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC名 |
5-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]-6-oxophenanthridine-2-carboxamide |
InChI |
InChI=1S/C28H27N5O2/c1-17-6-5-13-33(17)16-26-30-23-11-10-19(15-24(23)31-26)29-27(34)18-9-12-25-22(14-18)20-7-3-4-8-21(20)28(35)32(25)2/h3-4,7-12,14-15,17H,5-6,13,16H2,1-2H3,(H,29,34)(H,30,31)/t17-/m0/s1 |
InChIキー |
CCTWWXZPDOYAIL-KRWDZBQOSA-N |
異性体SMILES |
C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(C(=O)C6=CC=CC=C65)C |
正規SMILES |
CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(C(=O)C6=CC=CC=C65)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


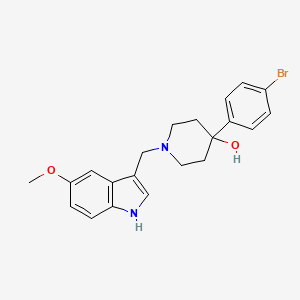
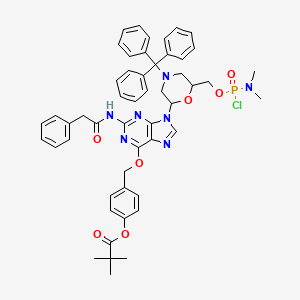
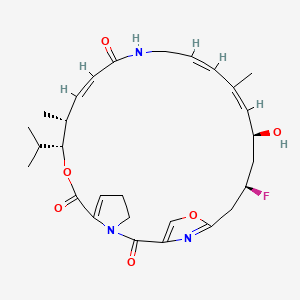
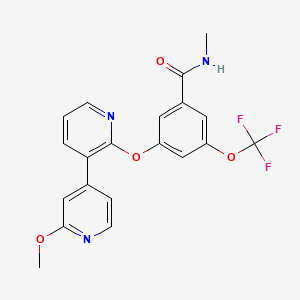
![[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12398016.png)
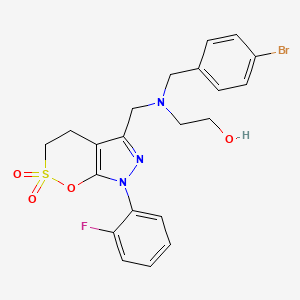

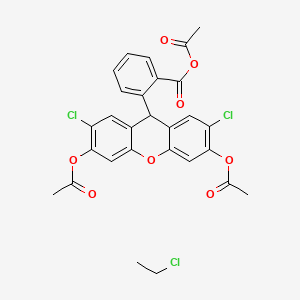

![[(2R,4S,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12398049.png)
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(3-methylbutoxy)-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12398052.png)
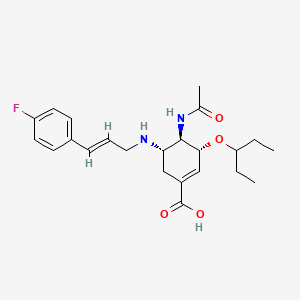
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398077.png)
